molecular formula C8H13BrN4 B580319 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine CAS No. 1243250-23-8

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No. B580319
M. Wt: 245.124
InChI Key: FRIUFJGMYVKXIT-UHFFFAOYSA-N
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Description

“1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine” is a chemical compound . It is part of the 1,2,4-triazole family, which is known for its ability to accept and transfer acyl groups in synthetic reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound [(18)F]7a was synthesized by [(18)F]fluorination of 6- [1- (2-bromo-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline (7b) with potassium [(18)F]fluoride .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3 has been reported .


Chemical Reactions Analysis

1,2,4-triazoles are known to participate in various chemical reactions. For instance, they can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions .

Scientific Research Applications

    Pharmaceutical Synthesis

    • 1,2,4-triazole derivatives have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The methods of application or experimental procedures involve the synthesis of a variety of indole derivatives .
    • The outcomes obtained include the development of drugs with diverse biological activities .

    Organic Synthesis

    • 1,2,4-triazole derivatives are used as ligands for transition metals to create coordination complexes .
    • The methods of application involve the use of 1,2,4-triazole derivatives as catalysts for the synthesis of esters .
    • The outcomes obtained include the efficient construction of complex heterocyclic structures .

    Polymer Chemistry

    • 1,2,4-triazole derivatives have found broad applications in polymer chemistry .
    • The methods of application involve the use of 1,2,4-triazole derivatives in the synthesis of polymers .
    • The outcomes obtained include the development of polymers with unique properties .

    Supramolecular Chemistry

    • 1,2,4-triazole derivatives have found broad applications in supramolecular chemistry .
    • The methods of application involve the use of 1,2,4-triazole derivatives in the synthesis of supramolecular structures .
    • The outcomes obtained include the development of supramolecular structures with unique properties .

    Energetic Materials

    • 1,2,4-triazole derivatives have been used in the synthesis of energetic materials .
    • The methods of application involve the synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole .
    • The outcomes obtained include the production of a hybrid molecule of the two in energetic materials chemistry established bis-heterocyclic motifs .

    Anticancer Agents

    • 1,2,4-triazole derivatives have been synthesized as promising anticancer agents .
    • The methods of application involve the synthesis of novel 1,2,4-triazole derivatives .
    • The outcomes obtained include the development of compounds with promising cytotoxic activity against various cancer cell lines .

    Dyes and Photostabilizers

    • 1,2,4-triazole derivatives are widely used in industrial applications such as dyes, photographic materials, and photostabilizers .
    • The methods of application involve the synthesis of various 1,2,4-triazole derivatives and their incorporation into dyes and photostabilizers .
    • The outcomes obtained include the production of dyes and photostabilizers with improved properties .

    Corrosion Inhibitors

    • 1,2,4-triazole derivatives are used as corrosion inhibitors, particularly for copper alloys .
    • The methods of application involve the use of 1,2,4-triazole derivatives in the formulation of corrosion inhibitors .
    • The outcomes obtained include the development of corrosion inhibitors that can effectively protect metal surfaces .

Future Directions

The future directions for the study of “1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine” and similar compounds could include further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine could be investigated .

properties

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4/c1-12-8(10-7(9)11-12)13-5-3-2-4-6-13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIUFJGMYVKXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219088
Record name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

CAS RN

1243250-23-8
Record name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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